molecular formula C16H28N2O2 B14154326 2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester CAS No. 89269-05-6

2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester

Cat. No.: B14154326
CAS No.: 89269-05-6
M. Wt: 280.41 g/mol
InChI Key: ZCGBYIKUADPDHQ-CCEZHUSRSA-N
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Description

2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester is a chemical compound with a complex structure that includes a cyano group, an octylamino group, and a butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester typically involves the reaction of 2-cyano-3-(octylamino)acrylic acid with butanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of specialty polymers and adhesives.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in nucleophilic addition reactions, while the octylamino group can interact with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester is unique due to the presence of the octylamino group, which imparts specific hydrophobic and steric properties that can influence its reactivity and interactions with biological molecules.

Properties

CAS No.

89269-05-6

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

butyl (E)-2-cyano-3-(octylamino)prop-2-enoate

InChI

InChI=1S/C16H28N2O2/c1-3-5-7-8-9-10-11-18-14-15(13-17)16(19)20-12-6-4-2/h14,18H,3-12H2,1-2H3/b15-14+

InChI Key

ZCGBYIKUADPDHQ-CCEZHUSRSA-N

Isomeric SMILES

CCCCCCCCN/C=C(\C#N)/C(=O)OCCCC

Canonical SMILES

CCCCCCCCNC=C(C#N)C(=O)OCCCC

Origin of Product

United States

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